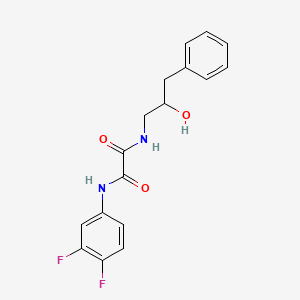

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. This particular compound features a 3,4-difluorophenyl group and a 2-hydroxy-3-phenylpropyl group attached to the oxalamide moiety. Oxalamides are known for their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the second paper, where a novel one-pot synthetic approach is developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. Although the specific synthesis of this compound is not detailed, the described methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxalamides, including this compound, is characterized by the presence of two amide groups linked by a carbonyl carbon, forming the oxalamide core. The difluorophenyl and hydroxy-phenylpropyl substituents would influence the overall molecular geometry, electronic distribution, and potential intermolecular interactions, such as hydrogen bonding, due to the presence of fluorine atoms and a hydroxyl group.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions due to their amide functional groups. The presence of electron-withdrawing fluorine atoms in the difluorophenyl group could affect the reactivity of the oxalamide, potentially making it more susceptible to nucleophilic attack. The hydroxyl group in the 2-hydroxy-3-phenylpropyl moiety could also engage in chemical reactions, such as esterification or dehydration.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The difluorophenyl group would likely increase the compound's lipophilicity and could affect its boiling and melting points. The hydroxyl group could contribute to the compound's solubility in polar solvents and could also enable the formation of intermolecular hydrogen bonds, impacting its melting point and solubility.

While the provided papers do not directly discuss the compound , they offer insights into the synthesis and properties of related oxalamide compounds, which can be extrapolated to hypothesize about the characteristics of this compound .

Scientific Research Applications

Aryl–Perfluoroaryl Stacking Interactions

Research on similar oxalamide compounds, such as N,N′-diaryloxalamides, has shown that cocrystallization with pentafluorophenol leads to molecular complexes characterized by X-ray crystallography. These complexes demonstrate the importance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in supramolecular assemblies. The study highlights the potential of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide in forming structured, potentially functional supramolecular systems (Barbara Piotrkowska et al., 2007).

Novel Synthetic Approaches

A novel one-pot synthetic approach to oxalamides from related compounds suggests the versatility and applicability of this compound in organic synthesis. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, indicating its utility in the development of pharmaceuticals and organic materials (V. Mamedov et al., 2016).

Catalysis and Hydroxylation Reactions

Research on similar compounds has explored the catalytic hydroxylation of (hetero)aryl halides under mild conditions, demonstrating the potential of this compound in facilitating chemical transformations. The study showcases the ability of related oxalamide compounds to act as ligands in copper-catalyzed reactions, potentially paving the way for its use in organic synthesis and pharmaceutical manufacturing (Shanghua Xia et al., 2016).

properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVGAKJNSCGPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)